molecular formula C19H21N5O3 B6981549 2-[(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid

2-[(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid

Cat. No.: B6981549
M. Wt: 367.4 g/mol
InChI Key: NYSLGAYDXWIKEE-UHFFFAOYSA-N
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Description

2-[(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Properties

IUPAC Name

2-[(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-11(2)24-17-15(10-21-24)14(8-12(3)22-17)18(25)23-16(19(26)27)9-13-4-6-20-7-5-13/h4-8,10-11,16H,9H2,1-3H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSLGAYDXWIKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC(CC3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Medicine

In the medical field, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties may be harnessed for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-b]pyridine derivatives: : These compounds share a similar core structure and exhibit comparable biological activities.

  • Indole derivatives: : These compounds also possess bioactive properties and are used in various therapeutic applications.

Uniqueness

2-[(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-3-pyridin-4-ylpropanoic acid stands out due to its specific substitution pattern and the presence of the pyridin-4-yl group, which may contribute to its unique biological and chemical properties.

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